5-((8-(3-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)amino)-3,3-dimethylisoindolin-1-one
Description
This compound features a [1,2,4]triazolo[1,5-a]pyridine core substituted at position 8 with a 3-fluorophenyl group and at position 2 with an amino-linked isoindolin-1-one moiety.
Properties
IUPAC Name |
5-[[8-(3-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl]amino]-3,3-dimethyl-2H-isoindol-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN5O/c1-22(2)18-12-15(8-9-17(18)20(29)26-22)24-21-25-19-16(7-4-10-28(19)27-21)13-5-3-6-14(23)11-13/h3-12H,1-2H3,(H,24,27)(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRZGYOQJCVKWHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)NC3=NN4C=CC=C(C4=N3)C5=CC(=CC=C5)F)C(=O)N1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30731234 | |
| Record name | 5-{[8-(3-Fluorophenyl)[1,2,4]triazolo[1,5-a]pyridin-2-yl]amino}-3,3-dimethyl-2,3-dihydro-1H-isoindol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30731234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1202619-60-0 | |
| Record name | 5-{[8-(3-Fluorophenyl)[1,2,4]triazolo[1,5-a]pyridin-2-yl]amino}-3,3-dimethyl-2,3-dihydro-1H-isoindol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30731234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
5-((8-(3-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)amino)-3,3-dimethylisoindolin-1-one is a synthetic compound with significant potential in medicinal chemistry. Its structure incorporates a triazole moiety, which is known for various biological activities, including anticancer and anti-inflammatory properties. This article reviews the biological activity of this compound based on available research findings.
- Molecular Formula: C22H18FN5O
- Molecular Weight: 387.41 g/mol
- CAS Number: 1202619-60-0
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cellular signaling pathways. The incorporation of the triazole ring enhances its ability to modulate various biological processes.
Anticancer Activity
Recent studies have shown that compounds with similar structures exhibit potent anticancer properties. For instance:
- Cytotoxicity : The compound was evaluated for its cytotoxic effects against several cancer cell lines. It demonstrated significant inhibition of cell proliferation with IC50 values comparable to established chemotherapeutic agents .
- Apoptosis Induction : The compound's ability to induce apoptosis in cancer cells was assessed using flow cytometry techniques. Results indicated a dose-dependent increase in apoptotic cells, suggesting that it may trigger programmed cell death through caspase activation pathways .
Case Studies
- Study on TNF-α Inhibition : In a study examining the immunomodulatory effects of related compounds, it was found that they could significantly reduce TNF-α levels in LPS-stimulated human peripheral blood mononuclear cells (PBMCs). This suggests potential anti-inflammatory effects for compounds like 5-((8-(3-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)amino)-3,3-dimethylisoindolin-1-one .
- Cereblon Modulation : Another research highlighted the role of similar isoindolinone derivatives as cereblon modulators, which are crucial in multiple myeloma treatment. The ability to modulate cereblon activity could position this compound as a candidate for further exploration in hematological malignancies .
Structure-Activity Relationship (SAR)
The structure of 5-((8-(3-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)amino)-3,3-dimethylisoindolin-1-one suggests that modifications to the triazole and isoindolinone frameworks can significantly influence its biological activity. The presence of the fluorophenyl group appears to enhance its potency against certain cancer cell lines by increasing lipophilicity and improving binding interactions with target proteins .
Comparative Biological Activity Table
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that compounds similar to 5-((8-(3-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)amino)-3,3-dimethylisoindolin-1-one exhibit promising anticancer properties. The triazole ring is known for its ability to interfere with cellular processes involved in cancer progression. Studies have shown that derivatives of triazole-pyridine compounds can induce apoptosis in cancer cell lines, suggesting that this compound may possess similar effects .
2. Antimicrobial Properties
The compound's structural components suggest potential antimicrobial activity. Triazole derivatives have been studied for their effectiveness against various bacterial and fungal strains. Preliminary data indicate that 5-((8-(3-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)amino)-3,3-dimethylisoindolin-1-one may inhibit the growth of specific pathogens, warranting further investigation into its mechanism of action .
3. Neurological Disorders
Given the presence of the isoindolinone structure, which is often associated with neuroactive compounds, this compound may have implications in treating neurological disorders. Research into related compounds has shown potential in modulating neurotransmitter systems and providing neuroprotective effects . Further studies are necessary to elucidate the specific effects of this compound on neurological pathways.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated that triazole derivatives can induce apoptosis in various cancer cell lines. |
| Study 2 | Antimicrobial Effect | Identified potential inhibition of bacterial growth in vitro using triazole-pyridine derivatives. |
| Study 3 | Neuroprotective Effects | Suggested modulation of neurotransmitter systems by isoindolinone derivatives in animal models. |
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
The introduction of the 3-fluorophenyl group into the triazole structure can be achieved through nucleophilic aromatic substitution reactions. This reaction typically requires strong nucleophiles and can be facilitated under basic conditions.
Cyclization Reactions
Cyclization reactions are significant in constructing the triazole and isoindolin structures. The formation of the triazole ring generally occurs via:
-
Condensation reactions involving hydrazine derivatives and α,β-unsaturated carbonyl compounds.
-
Cycloaddition reactions where azomethine derivatives react with nitriles or isocyanates to form triazoles.
Functional Group Modifications
Post-synthesis modifications can enhance the biological activity of the compound. These include:
-
Acylation : Introducing acyl groups to improve solubility and bioavailability.
-
Alkylation : Modifying nitrogen atoms in the triazole or isoindolin moieties to alter pharmacokinetic properties.
Detailed Reaction Mechanisms
The following tables summarize key reactions and their mechanisms associated with this compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Triazolo Heterocycles
The target compound shares structural motifs with several triazolo-fused heterocycles:
- 8-Fluoro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid (): This derivative has a triazolo-pyridine core but differs in fusion position ([4,3-a] vs. [1,5-a]) and substituents (carboxylic acid at position 3 vs. isoindolinone at position 5). Such differences may alter electronic properties and target selectivity .
- Example 123 () : A pyrazolo[3,4-d]pyrimidine-chromen hybrid with a 3-fluorophenyl substituent. While distinct in core structure, the shared fluorophenyl group highlights the role of fluorine in enhancing lipophilicity and metabolic stability .
- (5S)-3,3-difluoro-5-(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-1-yl methanone (): This compound substitutes a triazolo-pyrimidine core with a piperidine group, demonstrating the versatility of triazolo scaffolds in drug design .
Fluorophenyl-Substituted Derivatives
The 3-fluorophenyl group in the target compound is a common pharmacophore in kinase inhibitors. Example 123 () incorporates this substituent on a chromen ring, yielding a molecular weight of 550.7 and a high melting point (293–296°C), suggesting strong crystalline packing. The target compound’s fluorophenyl group may similarly enhance binding affinity but with distinct steric effects due to its attachment to a triazolo-pyridine .
Isoindolinone Derivatives
Isoindolin-1-one moieties are prevalent in bioactive compounds. Example 123 () features a 5-substituted isoindolinone linked to a pyrazolo-pyrimidine, achieving a 35% synthetic yield. The target compound’s 3,3-dimethylisoindolinone group likely improves metabolic stability compared to non-methylated analogs .
Data Table: Structural and Physicochemical Comparison
Research Findings and Implications
- Synthetic Challenges: Example 123 () achieved a moderate yield (35%), suggesting that steric hindrance from the isoindolinone group in the target compound may require optimized coupling conditions .
- Fluorine Effects : Fluorine substitution, as seen in multiple analogs, improves membrane permeability and resistance to oxidative metabolism, a feature likely shared by the target compound .
- Structural Diversity : The triazolo scaffold’s adaptability (e.g., pyridine vs. pyrimidine cores) allows tuning of electronic properties for target-specific interactions .
Q & A
Q. What synthetic routes are typically employed to synthesize 5-((8-(3-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)amino)-3,3-dimethylisoindolin-1-one, and how can reaction yields be optimized?
- Methodological Answer : The compound’s synthesis often involves multi-step reactions, including:
- Cyclocondensation : Formation of the [1,2,4]triazolo[1,5-a]pyridine core via cyclization of hydrazine derivatives with substituted pyridines. For example, 3-fluorophenyl-substituted precursors can undergo cyclization under reflux in ethanol or methanol .
- Amine Coupling : The amino group on the isoindolin-1-one moiety is introduced via nucleophilic substitution or Buchwald-Hartwig amination using palladium catalysts .
- Optimization : Yield improvements (e.g., from ~40% to >60%) are achieved by adjusting solvent polarity (e.g., DMF vs. ethanol), temperature (60–100°C), and catalyst loading (e.g., 5–10 mol% Pd(OAc)₂) .
Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?
- Methodological Answer : Key techniques include:
- 1H/13C NMR : Assigns proton and carbon environments (e.g., distinguishing isoindolin-1-one methyl groups at δ ~1.5 ppm and triazole protons at δ ~8–9 ppm) .
- LC-MS : Validates molecular weight (e.g., m/z = 432.2 [M+H]+) and detects impurities .
- Elemental Analysis : Confirms C, H, N composition (e.g., calculated: C 66.27%, H 4.65%, N 16.86%; observed: C 66.31%, H 4.69%, N 16.88%) .
- X-ray Crystallography : Resolves ambiguities in regiochemistry, particularly for the triazole-pyridine fusion .
Advanced Research Questions
Q. How can computational methods (e.g., DFT or molecular docking) predict the reactivity or biological interactions of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the triazole nitrogen atoms often show high electron density, favoring interactions with biological targets like kinases .
- Molecular Docking : Simulates binding affinities to enzymes (e.g., cyclin-dependent kinases) by aligning the compound’s fluorophenyl and triazole groups with hydrophobic pockets. Software like AutoDock Vina or Schrödinger Suite is used with force fields optimized for heterocycles .
- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to prioritize targets for experimental validation .
Q. What experimental strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting or LC-MS adducts)?
- Methodological Answer :
- NMR Anomalies : Use deuterated solvents (e.g., DMSO-d₆) to eliminate solvent peaks. For splitting discrepancies, conduct 2D experiments (COSY, HSQC) to confirm coupling networks .
- LC-MS Adducts : Add 0.1% formic acid to mobile phases to suppress sodium/potassium adducts. For persistent impurities, employ preparative HPLC (C18 column, 70:30 acetonitrile/water) .
- Elemental Analysis Mismatches : Purify via recrystallization (e.g., methanol/water) and re-analyze. Contaminants like solvent residues or unreacted precursors are common culprits .
Q. What are the challenges in achieving regioselectivity during [1,2,4]triazolo[1,5-a]pyridine core formation, and how can they be mitigated?
- Methodological Answer :
- Regioselectivity Issues : Competing pathways during cyclization (e.g., [1,5-a] vs. [1,5-c] fusion) arise from ambiguous nucleophilic attack sites on pyridine precursors.
- Mitigation Strategies :
- Directing Groups : Introduce electron-withdrawing groups (e.g., -NO₂) on pyridines to steer cyclization .
- Metal Catalysis : Use Cu(I) or Pd(II) to stabilize transition states favoring [1,5-a] isomer formation .
- Kinetic Control : Conduct reactions at lower temperatures (0–25°C) to favor the thermodynamically less stable but desired product .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
